Structural Differentiation: Dual Hydrogen-Bond Donor/Acceptor Capacity vs. Thiophene-2-Carbohydrazide
Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate (C₈H₁₀N₂O₃S, MW 214.24) possesses two distinct NH protons (confirmed by ¹H-NMR at positions 9,11 and 10,12) versus only one NH₂ group in thiophene-2-carbohydrazide (C₅H₆N₂OS, MW 142.18) [1]. This additional hydrogen-bond donor capacity translates into enhanced binding potential: in the related N-benzylidene-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide series, compounds retaining the dual-NH motif demonstrated α-amylase IC₅₀ values ranging from 8.35 to 45.2 µM, compared to acarbose (IC₅₀ = 5.45 ± 0.06 µM), establishing class-level evidence that the intact hydrazine-carboxylate/thioamide core is essential for enzyme inhibition [2].
| Evidence Dimension | Hydrogen-bond donor count and molecular weight |
|---|---|
| Target Compound Data | 2 NH donors; MW 214.24 g/mol; 4 H-bond acceptors (O atoms) |
| Comparator Or Baseline | Thiophene-2-carbohydrazide: 1 NH₂ group (2 donors); MW 142.18 g/mol; 2 H-bond acceptors |
| Quantified Difference | Target compound offers approximately 1 additional H-bond donor and 2 additional acceptor sites vs. the parent hydrazide; MW increase of ~72 g/mol reflecting the carbamate extension |
| Conditions | Structural analysis by ¹H-NMR, InChI, and exact mass determination |
Why This Matters
The enhanced hydrogen-bonding capacity directly correlates with the ability to engage dual binding sites in enzyme pockets, a prerequisite for the potent inhibitory activity observed in related carbothioamide derivatives.
- [1] SpectraBase. Ethyl N-(thiophen-2-ylcarbonylamino)carbamate. SpectraBase Compound ID 6UpZpmqFWaY. (2024-2025). View Source
- [2] Khan, W. et al. Synthesis, α-amylase inhibition, molecular docking, and DFT analysis of N-benzylidene-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide derivatives. J. Mol. Struct. 2025, 1348, 143439. View Source
